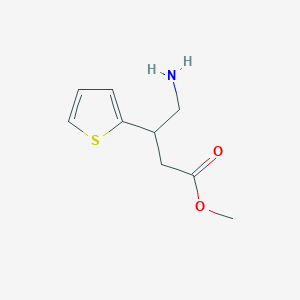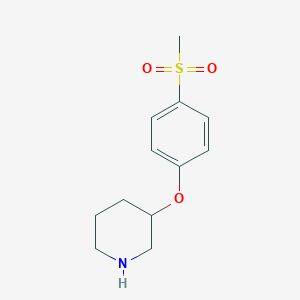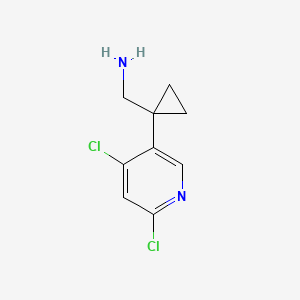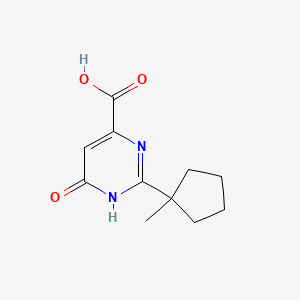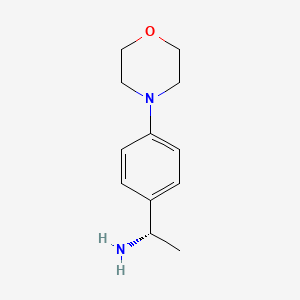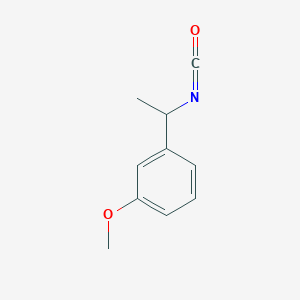![molecular formula C8H15BrClNO B13538396 rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride: is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride typically involves multiple steps. The starting material is often a bicyclic compound, which undergoes bromination to introduce the bromo group. This is followed by a series of reactions to introduce the methanamine group and finally, the hydrochloride salt is formed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the compound.
Reduction: Products include reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Potential applications in the study of enzyme interactions and inhibition.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- Studied for its interactions with biological targets.
Industry:
- Potential use in the development of new materials and chemicals.
- Studied for its applications in catalysis and other industrial processes.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methanamine group can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
- rac-1-[(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- rac-1-[(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
Comparison:
- Uniqueness: The bromo group in rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride provides unique reactivity compared to the iodo and chloro analogs.
- Reactivity: The bromo compound may have different reactivity and stability profiles compared to its iodo and chloro counterparts.
- Applications: The specific applications may vary based on the reactivity and stability of the compound.
Eigenschaften
Molekularformel |
C8H15BrClNO |
|---|---|
Molekulargewicht |
256.57 g/mol |
IUPAC-Name |
[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-6-1-2-8(4-10)3-7(6)11-5-8;/h6-7H,1-5,10H2;1H/t6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
UYVUKVVRKYTZQD-QTPPMTSNSA-N |
Isomerische SMILES |
C1C[C@@]2(C[C@H]([C@@H]1Br)OC2)CN.Cl |
Kanonische SMILES |
C1CC2(CC(C1Br)OC2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




